![molecular formula C35H42N6 B1245126 Idiospermuline](/img/structure/B1245126.png)
Idiospermuline
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Overview
Description
Idiospermuline is a natural product found in Idiospermum australiense with data available.
Scientific Research Applications
Interdisciplinary Research and Idiospermuline
Idiospermuline, as a subject of scientific research, offers opportunities for interdisciplinary collaboration. Interdisciplinary research (IDR) bridges various scientific fields, enhancing the understanding and potential applications of compounds like idiospermuline. Wagner et al. (2011) highlighted the significance of integrating knowledge across disciplines, which can lead to innovative discoveries in the study of complex molecules such as idiospermuline (Wagner et al., 2011). Similarly, D’Este et al. (2019) demonstrated that IDR-oriented scientists are often more engaged in innovative research, suggesting that interdisciplinary approaches could be key to unlocking new insights into idiospermuline (D’Este et al., 2019).
Synthesis and Methodology
The synthesis of idiospermuline, especially in an enantioselective manner, is a crucial aspect of its research applications. Overman and Peterson (2003) discussed the stereocontrolled formation of vicinal quaternary carbon centers in idiospermuline, showcasing the complex methodologies involved in its synthesis (Overman & Peterson, 2003). This research underscores the importance of advanced synthetic techniques in the study of idiospermuline and its potential applications.
Impact on Research Processes
The study of idiospermuline also contributes to the broader scientific research processes. For instance, Roure and Goble (2009) discussed how digital tools and workflows can accelerate scientific research, including the study of complex compounds like idiospermuline (Roure & Goble, 2009). Uhlmann et al. (2019) explored how crowdsourcing in scientific research can lead to more inclusive and rigorous investigations, potentially applicable to idiospermuline research (Uhlmann et al., 2019).
properties
Product Name |
Idiospermuline |
---|---|
Molecular Formula |
C35H42N6 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(3aS,8bS)-5,8b-bis[(3aR,8bR)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C35H42N6/c1-37-21-18-34(35-19-22-39(3)32(35)41(5)28-16-9-7-12-24(28)35)26-14-10-13-25(29(26)36-30(34)37)33-17-20-38(2)31(33)40(4)27-15-8-6-11-23(27)33/h6-16,30-32,36H,17-22H2,1-5H3/t30-,31+,32+,33-,34+,35+/m0/s1 |
InChI Key |
DLRDWTSPLDTPEG-ZPXOPYALSA-N |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1NC3=C(C=CC=C32)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C)[C@@]78CCN([C@@H]7N(C9=CC=CC=C89)C)C |
Canonical SMILES |
CN1CCC2(C1NC3=C(C=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C)C78CCN(C7N(C9=CC=CC=C89)C)C |
synonyms |
idiospermuline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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